molecular formula C9H11NO2 B14035218 1-(4-Amino-3-hydroxyphenyl)propan-2-one

1-(4-Amino-3-hydroxyphenyl)propan-2-one

Cat. No.: B14035218
M. Wt: 165.19 g/mol
InChI Key: ZSWYRRIOFCUSOE-UHFFFAOYSA-N
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Description

1-(4-Amino-3-hydroxyphenyl)propan-2-one is an organic compound with a molecular formula of C9H11NO2 This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-3-hydroxyphenyl)propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrophenylacetone.

    Reduction: The nitro group is reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods: Industrial production of this compound may involve large-scale reduction and hydroxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-3-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.

Major Products:

    Oxidation: Formation of 4-amino-3-hydroxybenzaldehyde.

    Reduction: Formation of 1-(4-amino-3-hydroxyphenyl)propan-2-ol.

    Substitution: Formation of various amides and esters.

Scientific Research Applications

1-(4-Amino-3-hydroxyphenyl)propan-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-hydroxyphenyl)propan-2-one involves its interaction with various molecular targets:

    Molecular Targets: Enzymes and receptors that interact with the amino and hydroxyl groups.

    Pathways Involved: The compound may modulate biochemical pathways related to oxidative stress and inflammation.

Comparison with Similar Compounds

    Phenylacetone: A precursor in the synthesis of amphetamines.

    4-Hydroxyphenylacetone: A metabolite of amphetamine with similar structural features.

    1-(3,4-Dihydroxyphenyl)propan-2-one: A compound with additional hydroxyl groups, leading to different reactivity.

Uniqueness: 1-(4-Amino-3-hydroxyphenyl)propan-2-one is unique due to the presence of both amino and hydroxyl groups on the phenyl ring, which imparts distinct chemical and biological properties. This dual functionality allows for diverse chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

1-(4-amino-3-hydroxyphenyl)propan-2-one

InChI

InChI=1S/C9H11NO2/c1-6(11)4-7-2-3-8(10)9(12)5-7/h2-3,5,12H,4,10H2,1H3

InChI Key

ZSWYRRIOFCUSOE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)N)O

Origin of Product

United States

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